N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
説明
The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by two distinct pyridazinone moieties. The first pyridazinone ring is substituted at position 3 with a thiophen-2-yl group, while the second pyridazinone ring features a phenyl substituent at position 2. These groups are linked via a propanamide-ethyl backbone. The thiophene and phenyl substituents likely influence the compound’s electronic properties, solubility, and binding affinity to biological targets.
特性
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-16(28-22(30)12-9-18(26-28)17-6-3-2-4-7-17)23(31)24-13-14-27-21(29)11-10-19(25-27)20-8-5-15-32-20/h2-12,15-16H,13-14H2,1H3,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTZULRBAPZJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs from recent literature:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations :
Substituent Impact on Activity: The target compound’s thiophene group may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets compared to the 4-bromophenyl group in , which is bulkier and more electron-deficient.
Solubility and Bioavailability :
- The propanamide-ethyl linker in the target compound likely improves aqueous solubility compared to the acetamide-linked derivatives in , which exhibit low solubility due to bromophenyl groups.
- The pyrrolidine-sulfonyl group in introduces zwitterionic character, enhancing solubility—a feature absent in the target compound.
Synthetic Feasibility: The synthesis of pyridazinones typically involves cyclocondensation of diketones with hydrazines . The target compound’s thiophene and phenyl groups may require selective functionalization steps, as seen in the synthesis of analogs in .
Biological Target Specificity: While derivatives in show COX-2 inhibition, the target compound’s dual pyridazinone structure could target multiple pathways, such as phosphodiesterase (PDE) or interleukin receptors, common among pyridazinones .
Research Findings and Implications
- Anti-Inflammatory Potential: Structural similarity to COX-2 inhibitors in suggests the target compound may inhibit prostaglandin synthesis. However, the absence of a methoxybenzyl group (critical for activity in ) may reduce potency.
- Drug-Likeness : Predicted logP (~3.1) and molecular weight (~480 g/mol) align with Lipinski’s rules, but the compound’s polar surface area (~120 Ų) may limit blood-brain barrier penetration.
- Synthetic Challenges: The presence of two pyridazinone rings necessitates regioselective synthesis to avoid byproducts, as highlighted in .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
